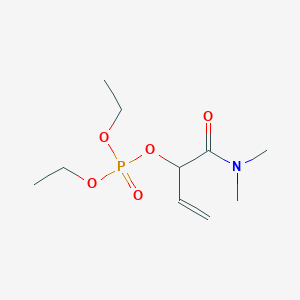![molecular formula C11H10N4 B14738733 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-70-5](/img/structure/B14738733.png)
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,4-dimethylphenyl ring and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dimethylaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,4-Dimethylphenyl)diazenyl]ethanenitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]butanedinitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]benzonitrile
Uniqueness
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is unique due to its specific structural features, such as the presence of both diazenyl and propanedinitrile groups
Eigenschaften
CAS-Nummer |
5471-70-5 |
|---|---|
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[(2,4-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-11(9(2)5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
InChI-Schlüssel |
NMPKODKUXQPSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC(C#N)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


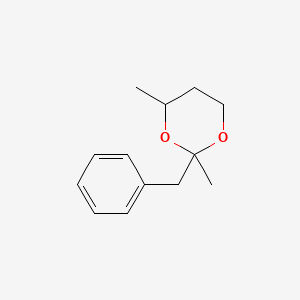
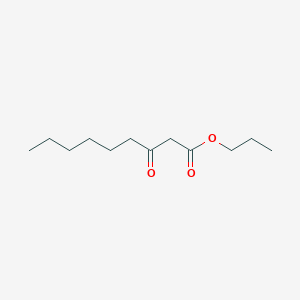

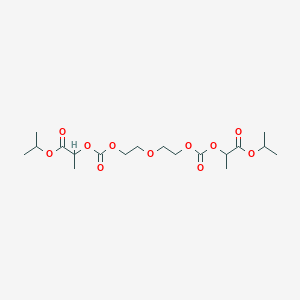
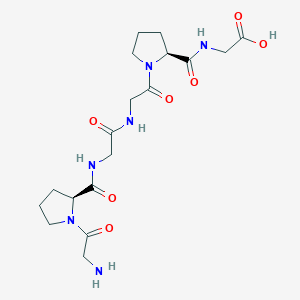
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
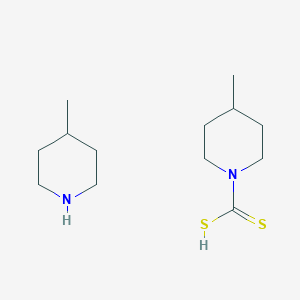
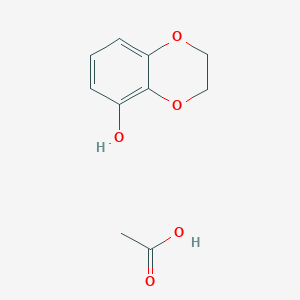



![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
